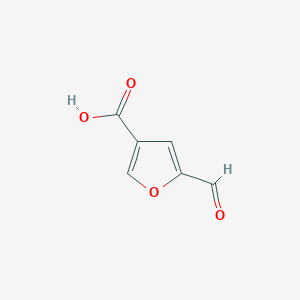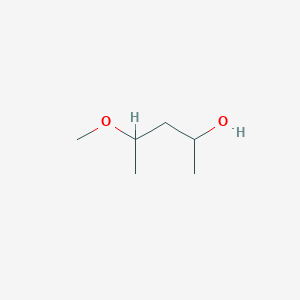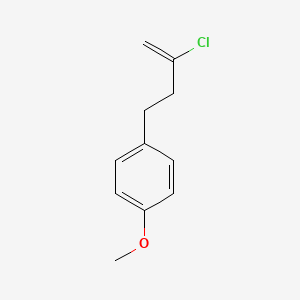
2-Chloro-4-(4-methoxyphenyl)-1-butene
Übersicht
Beschreibung
2-Chloro-4-(4-methoxyphenyl)-1-butene, also known as 2C-M-1-B, is a chemical compound that is used in various scientific research applications. It is an alkyl halide that is derived from the reaction of 2-chloro-4-methoxyphenyl alcohol with 1-bromobutane. It is a colorless liquid that is soluble in organic solvents, such as chloroform and ether.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Compounds with a structure similar to “2-Chloro-4-(4-methoxyphenyl)-1-butene” have been studied for their potential antioxidant properties. These properties are crucial in combating oxidative stress in biological systems, which can lead to various diseases .
Antimicrobial Efficacy
Research has shown that certain metal complexes derived from related compounds exhibit significant antimicrobial effects against various strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
Anticancer Evaluation
Derivatives of related compounds have been evaluated for their anticancer activities. In vitro studies aim to combat antimicrobial and anticancer drug resistance, which is a growing concern in medical treatment .
Molecular Docking Studies
Molecular docking is used to predict the interaction between a molecule and a target protein. Studies involving compounds similar to “2-Chloro-4-(4-methoxyphenyl)-1-butene” have supported experimental results, indicating potential therapeutic applications .
Synthesis of Novel Compounds
The synthesis process of related compounds can lead to the development of novel pharmaceuticals with potential therapeutic benefits. This includes creating new molecules that could serve as the basis for drugs with improved efficacy and safety profiles .
Blood-Brain Barrier Penetration
Some derivatives have shown high penetration through the blood-brain barrier, indicating potential use in treating central nervous system disorders. This property is particularly valuable for developing treatments for brain-related conditions .
Eigenschaften
IUPAC Name |
1-(3-chlorobut-3-enyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQITWFUEZMKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641185 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731773-19-6 | |
| Record name | 1-(3-Chlorobut-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





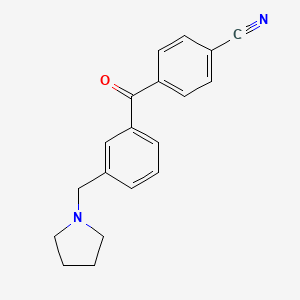
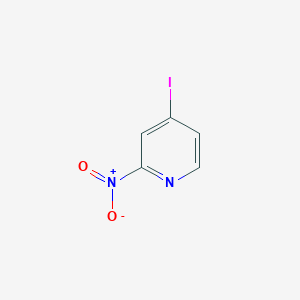
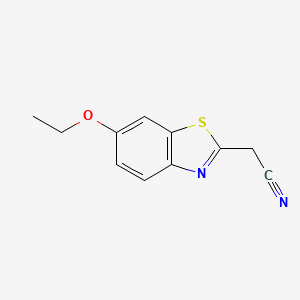
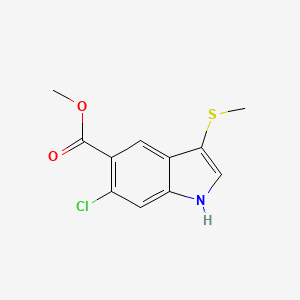
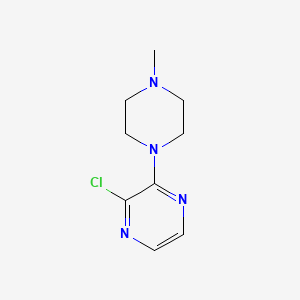
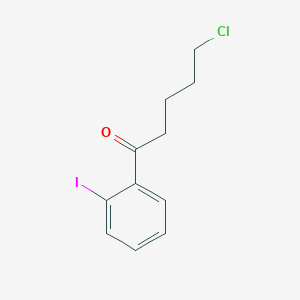

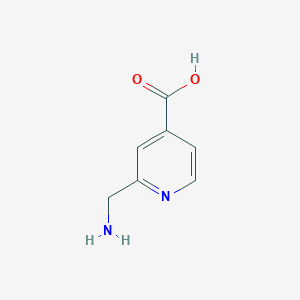
![Ethyl 1-methyl-5-{[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B1613568.png)
